Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

Description

Structural Overview and Nomenclature

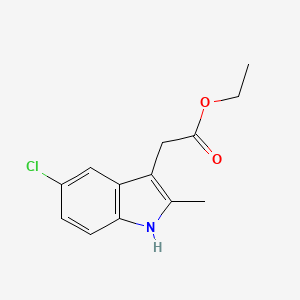

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate possesses a molecular formula of C₁₃H₁₄ClNO₂ and a molecular weight of 251.71 grams per mole. The compound's structure consists of an indole core bearing specific substitutions that define its chemical identity and properties. The indole nucleus, formed by the fusion of a benzene ring to the 2,3-positions of a pyrrole ring, serves as the foundational framework upon which the additional functional groups are positioned.

The systematic nomenclature of this compound reflects its complex structural arrangement. The base structure is identified as 1H-indole-3-acetic acid ethyl ester, with additional descriptors indicating the presence of a chlorine atom at position 5 and a methyl group at position 2 of the indole ring system. Alternative naming conventions include 5-chloro-2-methyl-1H-indole-3-acetic acid ethyl ester, which emphasizes the substitution pattern more explicitly.

The molecular architecture can be described through its Simplified Molecular Input Line Entry System representation as CCOC(=O)CC1=C(C)NC2=C1C=C(Cl)C=C2. This notation captures the essential connectivity of the molecule, highlighting the ethyl ester functionality attached to the acetic acid side chain at position 3 of the indole system.

Key structural parameters of ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate are presented in the following table:

The electronic properties of the molecule are significantly influenced by the substitution pattern on the indole ring. The chlorine atom at position 5 introduces electron-withdrawing characteristics, while the methyl group at position 2 provides electron-donating effects. This combination creates a unique electronic environment that affects both the chemical reactivity and physical properties of the compound.

The three-dimensional structure of ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate features the characteristic planar indole system with the acetate side chain extending from position 3. The ethyl ester group provides additional flexibility to the molecule through its rotatable bonds, allowing for conformational diversity that may be relevant in biological or catalytic applications.

Historical Context in Indole Chemistry

The development of ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate must be understood within the broader historical framework of indole chemistry, which has evolved significantly since the initial discovery of the indole nucleus in the mid-nineteenth century. The foundational work in indole chemistry began with Adolf von Baeyer's isolation of indole in 1866 through the treatment of indigo dye with sulfuric acid and sulfuric anhydride. This discovery marked the beginning of systematic investigations into the indole heterocyclic system, which would eventually lead to the development of numerous synthetic derivatives including the compound under discussion.

The etymology of indole itself reflects its historical origins, deriving from the words "indigo" and "oleum," referencing the chemical process by which it was first obtained. The term "indole" was officially coined by Baeyer in 1869, establishing the nomenclature that would be used for this important class of heterocyclic compounds. The early research focused primarily on understanding the fundamental structure and properties of the indole nucleus, laying the groundwork for future synthetic applications.

A pivotal moment in indole chemistry occurred in 1883 with Emil Fischer's development of the Fischer indole synthesis, which provided the first systematic method for constructing indole derivatives from phenylhydrazines and carbonyl compounds under acidic conditions. This reaction became one of the most widely used methods for indole synthesis and established many of the principles that continue to guide modern synthetic approaches. The Fischer synthesis demonstrated that complex indole structures could be assembled through controlled cyclization reactions, opening new possibilities for creating substituted derivatives.

The evolution of indole synthetic methodology continued throughout the twentieth century with the introduction of additional synthetic strategies. The Leimgruber-Batcho indole synthesis, developed in the mid-twentieth century, offered alternative pathways for constructing nitrogen-substituted indoles. Subsequently, the Baeyer-Jackson method and various reductive cyclization processes further expanded the synthetic toolkit available to chemists working with indole systems.

The historical development of indole chemistry has been closely tied to advances in pharmaceutical research, as many naturally occurring alkaloids and synthetic drugs contain the indole nucleus. This connection has driven continued innovation in synthetic methodology, leading to the development of increasingly sophisticated approaches for creating specific indole derivatives. The discovery that indoles could serve as scaffolds for antiviral agents, anticancer compounds, and other therapeutically active molecules has maintained strong research interest in this heterocyclic system.

Modern developments in indole chemistry have incorporated advanced catalytic methods, including transition metal-catalyzed reactions, carbon-hydrogen activation strategies, and photocatalytic approaches. These contemporary methods have enabled the synthesis of complex indole derivatives with precise substitution patterns, including compounds like ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate that feature multiple functional groups positioned at specific locations on the indole framework.

The historical trajectory of indole chemistry demonstrates a progression from fundamental discoveries about the basic heterocyclic structure to sophisticated synthetic methodologies capable of producing highly functionalized derivatives. The compound ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate represents a product of this evolutionary process, incorporating both the classical indole nucleus discovered by nineteenth-century chemists and the precise substitution patterns made possible by modern synthetic techniques.

Properties

IUPAC Name |

ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIZRBAYMLMWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469276 | |

| Record name | Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-72-8 | |

| Record name | Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification via Indole-3-acetic Acid Derivatives

One common approach is the synthesis of ethyl indol-3-ylacetates through esterification of indole-3-acetic acid derivatives. This involves:

- Starting from 5-chloro-2-methylindole, which is functionalized at the 3-position with an acetic acid moiety.

- Esterification of the acid group with ethanol under acidic or catalytic conditions to yield the ethyl ester.

This method is supported by analogous procedures where methyl or ethyl esters of indolylacetic acids are prepared using standard esterification techniques, such as acid-catalyzed Fischer esterification or via coupling agents.

Reaction of 5-Chloro-2-methylindole with Ethyl Pyruvate

A more specific and efficient method reported in literature for related indolylacetate derivatives involves the reaction of substituted indoles with ethyl pyruvate under heating conditions:

- The substituted indole (e.g., 5-chloro-2-methyl-1H-indole) is reacted with ethyl pyruvate in an organic solvent such as butyl acetate.

- The mixture is stirred at elevated temperatures (around 80 °C) for 1–2 hours.

- After completion, the reaction mixture is cooled, and the product is isolated by extraction and chromatographic purification.

- This method yields high purity ethyl indolylacetates with yields typically ranging from 87% to 91%.

This approach is advantageous due to its relatively mild conditions and high yields, and it has been demonstrated in the synthesis of α-indolylacrylates and related esters.

Multi-step Synthesis Involving Chlorination and Reduction

For the synthesis of related compounds such as 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, multi-step synthetic routes are documented, which may be adapted for the acetate derivative:

- Initial chlorination or functional group introduction on the indole ring.

- Subsequent reaction with reagents such as trichlorophosphate and N,N-dimethylformamide.

- Reduction steps using sodium tris(acetoxy)borohydride in tetrahydrofuran.

- Catalytic hydrogenation with palladium on activated carbon and ammonium formate in methanol.

While this route is more complex and tailored for amine derivatives, it demonstrates the versatility of functional group transformations on the indole scaffold.

Stock Solution Preparation and Formulation Data

For practical laboratory handling and experimental use, detailed stock solution preparation data is available:

| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 3.9728 | 19.8642 | 39.7284 |

| 5 mM | 0.7946 | 3.9728 | 7.9457 |

| 10 mM | 0.3973 | 1.9864 | 3.9728 |

Table 1: Stock Solution Preparation Volumes for Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

In Vivo Formulation Preparation

For in vivo applications, the compound is typically dissolved in a series of solvents to ensure clarity and solubility:

- Prepare a DMSO master stock solution by dissolving the compound in DMSO.

- Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water or corn oil is performed.

- Each solvent addition requires the solution to be clear before the next solvent is added.

- Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

This stepwise solvent addition ensures a clear, homogenous formulation suitable for biological assays.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of Indole-3-acetic Acid | Ethanol, acid catalyst or coupling agents | Variable | Classical method, moderate to high yield |

| Reaction with Ethyl Pyruvate | Ethyl pyruvate, butyl acetate, 80 °C, 1-2 h | 87–91 | Mild conditions, high yield, efficient |

| Multi-step Chlorination & Reduction | Trichlorophosphate, NaBH(OAc)3, Pd/C, NH4HCO2 | Not specified | Complex, for amine derivatives, adaptable |

Research Findings and Notes

- The reaction of substituted indoles with ethyl pyruvate provides a robust route to ethyl 2-(indol-3-yl)acetates with excellent yields and purity, making it a preferred synthetic method in medicinal chemistry.

- The stepwise solvent addition method for in vivo formulation ensures compound stability and bioavailability, critical for pharmacological studies.

- Multi-step synthetic routes, although more complex, allow for functional group modifications on the indole core, enabling tailored derivatives for specific research needs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 5-chloro substituent on the indole ring undergoes nucleophilic substitution under basic conditions. This allows introduction of methoxy, amino, or other nucleophilic groups. A study demonstrated this reactivity using sodium methoxide in methanol under reflux, yielding substituted indoles with modified electronic profiles .

Example Reaction:

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

This reaction is critical for modifying solubility and bioavailability in drug development .

Oxidation and Reduction Pathways

-

Oxidation : The indole ring can be oxidized to form indole-3-carboxylic acids using KMnO .

-

Reduction : Hydrogenation with Pd/C reduces the indole ring to dihydroindole derivatives, altering electronic properties .

Comparative Reactivity with Analogues

The methyl and chloro substituents enhance electrophilic substitution rates compared to unsubstituted indoles. Key differences include:

| Compound | Reactivity in Friedel-Crafts | Substitution Rate (Cl → OCH) |

|---|---|---|

| Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | High | 3× faster than non-methylated analogues |

| Ethyl 2-(1H-indol-3-yl)acetate | Moderate | Baseline |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its unique structural features allow for the creation of novel compounds through various chemical reactions, including nucleophilic substitutions and cyclizations.

Table 1: Synthesis Routes Involving Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new derivatives | 80-90 |

| Cyclization | Formation of cyclic compounds from linear precursors | 75-85 |

Biological Activities

Anticancer Properties:

Recent studies have demonstrated that ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate exhibits significant anticancer activity. In vitro tests against various cancer cell lines (e.g., HCT-116, MCF-7) have shown selective cytotoxicity, particularly with IC50 values indicating potent effects on cell proliferation and viability . The compound appears to induce cell cycle arrest at the S and G2/M phases, suggesting mechanisms similar to those of established chemotherapeutic agents like doxorubicin and cisplatin .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 7.1 | Cell cycle arrest at S/G2M phase |

| MCF-7 | 10.5 | DNA interaction and synthesis inhibition |

| A375 (skin) | 11.9 | Induction of apoptosis |

Medicinal Applications

Potential Therapeutic Uses:

Research is ongoing to evaluate the safety and efficacy of ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate in therapeutic contexts beyond oncology, including its role as an antimicrobial agent. Its indole structure is known to interact with various biological targets, which may lead to the development of new medications for treating infections or inflammatory conditions .

Case Study: Antimicrobial Activity

A study investigated the compound's efficacy against several bacterial strains, demonstrating notable antibacterial properties, which could be harnessed for developing new antibiotics .

Industrial Applications

Synthesis of Dyes and Pigments:

In addition to its pharmaceutical applications, ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is utilized in the industrial synthesis of dyes and pigments due to its stability and reactivity. Its derivatives can impart color properties that are valuable in various industrial formulations .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl groups can influence its binding affinity and specificity. The indole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indole Core

Position and Nature of Halogen Substituents

- Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: Unreported): Replaces the 5-chloro group with a methoxy (-OCH₃) substituent. The electron-donating methoxy group enhances solubility in polar solvents compared to the electron-withdrawing chloro group. Crystallographic studies reveal stabilized packing via hydrogen bonding and π-π interactions .

- Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate (CAS: Unreported): Features a fluoro substituent at position 5 and a ketone group (C=O) on the acetate chain.

Modifications at the C2 Position

- Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate : Replaces the C2 methyl group with a 4-nitrobenzoyl moiety. The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This compound is synthesized via base-mediated indole acylation, differing from the target compound’s alkylation pathways .

Functional Group Variations on the Acetate Side Chain

Ester vs. Ketone Groups

- Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate (CAS: 163160-58-5): Replaces the acetate’s ester oxygen with a ketone. The α-keto group enhances electrophilicity, making it reactive in nucleophilic additions. This derivative is explored as a precursor for COX-2 inhibitors .

- Methyl 2-(5-chloro-1H-indol-3-yl)acetate : Substitutes the ethyl ester with a methyl ester, reducing lipophilicity (logP decreases by ~0.5). This impacts membrane permeability in biological assays .

Amino and Hydrochloride Derivatives

- (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride (CAS: 1706432-31-6): Introduces an amino group at the α-carbon of the acetate chain, forming a chiral center. The hydrochloride salt improves aqueous solubility, facilitating in vitro studies .

Core Heterocycle Replacements

- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate : Replaces the indole core with an imidazole ring. The imidazole’s dual nitrogen atoms enable coordination with metal ions, broadening catalytic applications. However, reduced aromaticity compared to indole may lower stability in acidic conditions .

Table 1: Comparative Physicochemical Data

Biological Activity

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is a derivative of indole that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14ClNO2

- Molecular Weight : 251.71 g/mol

- CAS Number : 3446-72-8

The compound features a chloro and methyl group on the indole ring, which contributes to its biological activity by enhancing interactions with various biological targets.

1. Anticancer Activity

Research has indicated that Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its efficacy against colon adenocarcinoma cell lines (Colo205 and Colo320), with IC50 values indicating potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| Colo205 | 12–21 |

| Colo320 | 1.72 |

These findings suggest that the compound may inhibit cancer cell proliferation while exhibiting minimal toxicity towards normal cells, such as MRC-5 fibroblasts .

2. Antiviral Activity

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate has shown potential as an antiviral agent, particularly against the hepatitis C virus (HCV). In vitro studies using Huh-7.5 cells demonstrated that this compound can inhibit viral replication, highlighting its potential for therapeutic applications in viral infections .

3. Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various pathogens. A series of derivatives based on indole structures were tested for their antibacterial and antifungal properties:

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Ethyl Indole Derivative | Effective against Staphylococcus aureus | Moderate inhibition observed |

Compounds containing chloro and methyl substituents exhibited enhanced antimicrobial activities, suggesting that modifications to the indole structure can significantly influence efficacy .

The biological activity of Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is attributed to its ability to interact with multiple biological targets:

- Receptor Binding : The indole scaffold allows for high-affinity binding to various receptors, influencing signaling pathways involved in cell growth and apoptosis.

- Biochemical Pathways : Indole derivatives are known to affect pathways related to inflammation and cell cycle regulation, contributing to their anticancer and anti-inflammatory effects .

Study on Cytotoxicity

In a study investigating the cytotoxic effects of several indole derivatives, Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate was found to exhibit significant toxicity against cancer cell lines while sparing normal cells. The results indicated that structural modifications could enhance selectivity towards cancerous tissues .

Antiviral Efficacy Study

A recent investigation into the antiviral properties of this compound revealed promising results against HCV, with mechanisms involving interference with viral replication processes. The study emphasized the need for further research into its therapeutic potential .

Q & A

Q. How is the purity of ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate assessed in laboratory settings?

- Methodology : Chromatographic techniques (TLC, HPLC) coupled with spectroscopic methods (NMR, IR) are standard. For instance, -NMR can confirm ester formation via the presence of an ethyl group triplet (δ ~1.2–1.4 ppm) and a methylene group singlet (δ ~3.8–4.2 ppm) adjacent to the ester carbonyl. GC-MS analysis, as applied to similar ethyl acetate derivatives, helps detect impurities and validate molecular ions .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Methodology : Although specific GHS data for this compound is limited, structurally related indoles (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) require standard organic lab precautions: use of fume hoods, nitrile gloves, and eye protection. Neutralize acidic/basic waste post-synthesis, and store the compound in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, studies on ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate revealed planar indole rings and torsional angles in the ester side chain, critical for understanding steric effects . Data collection at low temperatures (e.g., 100 K) minimizes thermal displacement errors .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodology : Molecular docking (e.g., using MOE or AutoDock) against target proteins (e.g., NMDA receptors or kinases) can predict binding affinities. For instance, 5-chloro-2-methyltryptamine derivatives show NMDA receptor inhibition via voltage-dependent mechanisms, suggesting similar interactions for the acetate ester. MD simulations (50–100 ns) assess stability of ligand-receptor complexes .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact the compound’s reactivity and bioactivity?

- Methodology : Comparative SAR studies using analogs (e.g., 5-methoxy or 5-fluoro indoles) reveal electronic and steric effects. For example, electron-withdrawing chloro groups may enhance electrophilic reactivity in substitution reactions, while methoxy groups improve solubility. Biological assays (e.g., enzymatic inhibition) can quantify these effects .

Q. What experimental and computational approaches reconcile contradictions in reported synthetic yields?

- Methodology : Systematic DOE (Design of Experiments) evaluates variables like solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst type. For example, reports ~70% yield using H₂SO₄, while achieved higher yields (85–90%) with acetic acid/sodium acetate in reflux conditions. DFT calculations (e.g., Gaussian) model transition states to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.